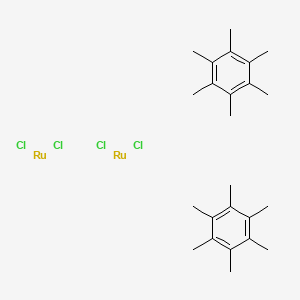

Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene

Vue d'ensemble

Description

Dichlororuthenium complexes with hexamethylbenzene ligands represent a class of organometallic compounds that have been the subject of various studies due to their interesting structural and electrochemical properties. These complexes often serve as precursors for further chemical transformations and can exhibit unique reactivity patterns.

Synthesis Analysis

The synthesis of dichlororuthenium complexes with hexamethylbenzene ligands typically involves the reaction of ruthenium precursors with hexamethylbenzene in the presence of other ligands or reactants. For instance, the synthesis of ferrocene-containing hexamethylbenzene ruthenium(II) methoxycarbenes involves reacting ((\eta^6)-C6Me6)RuCl2 with terminal alkynes, NaPF6, and methanol to yield a variety of methoxycarbene complexes . These synthesis routes are carefully designed to stabilize the ruthenium center and allow for the introduction of various substituents.

Molecular Structure Analysis

The molecular structure of these complexes is characterized by the coordination of the hexamethylbenzene ligand to the ruthenium center. In the case of the exo-2-((\eta^6)-hexamethylbenzene)-endo-2-chloro-2-ruthena-arachno-tetraborane(8), the ruthenium atom is coordinated to a hexahapto-hexamethylbenzene and a chlorine atom, with the compound adopting a butterfly structure where the ruthenium atom occupies a wing-tip position . The structural details are often elucidated using techniques such as X-ray crystallography, which provides insight into the coordination environment and geometry around the metal center.

Chemical Reactions Analysis

The chemical reactivity of dichlororuthenium;hexamethylbenzene complexes is diverse and can be influenced by the ligands present in the complex. For example, the ferrocene-containing hexamethylbenzene ruthenium(II) methoxycarbenes can undergo redox processes where the ferrocene moiety is oxidized followed by the oxidation of the ruthenium center from Ru(II) to Ru(III) . The presence of bridging ligands, as seen in the binuclear ruthenium complex with a dicyanamidobenzene bridge, can also lead to interesting redox behavior and magnetic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlororuthenium;hexamethylbenzene complexes are closely related to their molecular structure and the nature of their ligands. Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox behavior of these complexes. For instance, the binuclear ruthenium complex with a dicyanamidobenzene bridge exhibits four reversible one-electron redox couples, and its electrogenerated paramagnetic intermediates have been characterized using UV-vis-NIR spectroelectrochemistry and EPR spectroscopy . The electrochemical properties can be significantly altered by the substitution pattern on the ligands and the presence of additional redox-active moieties, as demonstrated by the ferrocene-containing complexes .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- (Štěpnička et al., 1997) explored the synthesis of (η6-hexamethylbenzene)dichlororuthenium(II) complexes and their reaction with terminal alkynes, revealing insights into the compound's structure and electrochemical properties.

- (Seçkin et al., 2006) described the synthesis of a ruthenium complex bound to a polyimide matrix, showcasing its potential in catalysis.

Electrophilic Aromatic Substitutions

- (Rathore et al., 1998) investigated the isolation and structure of cationic σ-complexes in electrophilic aromatic substitutions, using hexamethylbenzene as a prototype.

NMR Studies and Organic Crystals

- (Jansen‐Glaw et al., 1989) utilized deuterated hexamethylbenzene as a probe molecule in NMR studies of organic crystals and glasses, contributing to the understanding of molecular dynamics.

Catalytic Properties

- (Kang et al., 1987) focused on the synthesis and electrochemical behavior of hexamethylbenzene ruthenium complexes, highlighting their catalytic properties.

Ruthenium Complexes in Cancer Therapy

- (Mondal et al., 2018) synthesized Ruthenium-Quinolinol complexes, demonstrating their potential as anticancer agents and for live cell imaging.

Asymmetric Epoxidation of Alkenes

- (Zhang et al., 2001) prepared a dichlororuthenium(IV) complex for asymmetric epoxidation of alkenes, showcasing efficient catalysis.

Ruthenium(II)-Arene Complexes

- (Bugarcic et al., 2009) explored the synthesis and characterization of ruthenium(II)-arene complexes, finding relationships between cytotoxic activity and their structures.

Mécanisme D'action

Target of Action

It’s known that hexamethylbenzene, a component of the compound, can be used as a ligand in organometallic compounds . This suggests that the compound may interact with metal centers in biological systems.

Mode of Action

Organoruthenium chemistry shows structural change in the ligand associated with changes in the oxidation state of the metal center . This could imply that the compound might interact with its targets by altering their oxidation states, leading to changes in their structure and function.

Pharmacokinetics

It’s known that hexamethylbenzene is insoluble in water , which could impact its bioavailability and distribution in the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of Dichlororuthenium;1,2,3,4,5,6-Hexamethylbenzene. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it might be sensitive to temperature changes.

Propriétés

IUPAC Name |

dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCIEWAYDUQTTQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl4Ru2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |

CAS RN |

67421-02-7 | |

| Record name | Dichlorohexamethylbenzene ruthenium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

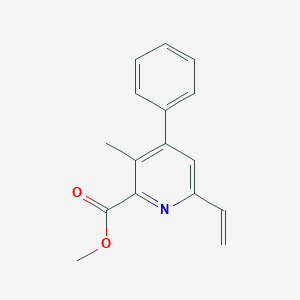

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)

![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)